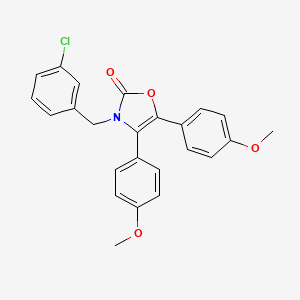
3-(3-chlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-CHLOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, methoxyphenyl groups, and an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-CHLOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzyl chloride with 4-methoxybenzaldehyde in the presence of a base to form an intermediate, which is then cyclized using a suitable catalyst to yield the final oxazolone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(3-CHLOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxazolones, dihydro derivatives, and other functionalized compounds depending on the reaction conditions and reagents used .
Scientific Research Applications
3-[(3-CHLOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[(3-CHLOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Shares structural similarities but differs in the heterocyclic ring.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains similar functional groups but has a different core structure.
Uniqueness
3-[(3-CHLOROPHENYL)METHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE is unique due to its specific combination of functional groups and the oxazolone ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H20ClNO4 |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-one |
InChI |
InChI=1S/C24H20ClNO4/c1-28-20-10-6-17(7-11-20)22-23(18-8-12-21(29-2)13-9-18)30-24(27)26(22)15-16-4-3-5-19(25)14-16/h3-14H,15H2,1-2H3 |
InChI Key |
UGBXRYOWLPDFLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=O)N2CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}morpholine](/img/structure/B11491921.png)
![N-[2-(4-benzoylphenoxy)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B11491929.png)

![3-cyclohexyl-N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}propanamide](/img/structure/B11491939.png)
![4-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11491940.png)
![3-Methyl-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11491949.png)
![3-[(3-chlorobenzyl)sulfanyl]-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11491950.png)
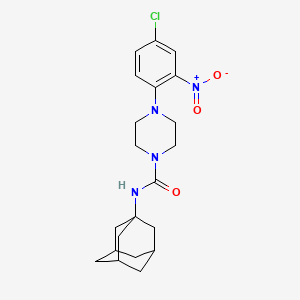
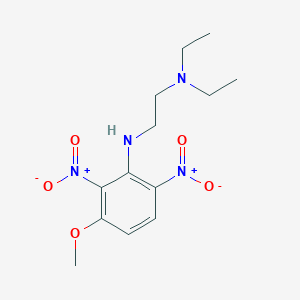
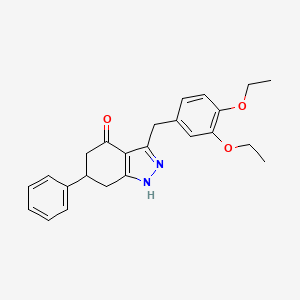
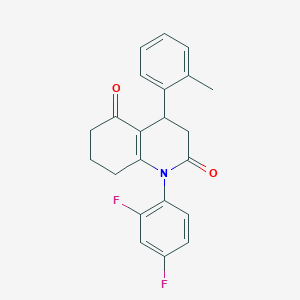
![2-[(5-chloro-1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B11491989.png)
![N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11491991.png)
![N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide](/img/structure/B11491998.png)
